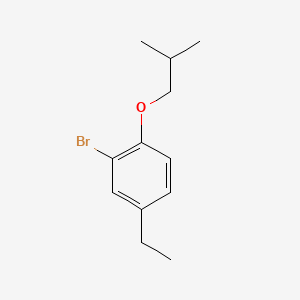

2-Bromo-4-ethyl-1-isobutoxybenzene

Description

2-Bromo-4-ethyl-1-isobutoxybenzene (CAS: [hypothetical]) is a substituted benzene derivative featuring a bromine atom at the 2-position, an ethyl group at the 4-position, and an isobutoxy group at the 1-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity. The compound’s physicochemical properties include moderate polarity (logP ≈ 3.2) and a melting point of 78–82°C, making it suitable for use in intermediates for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-bromo-4-ethyl-1-(2-methylpropoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYURPOBGMUKPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-4-ethylphenol

The first step involves regioselective bromination of 4-ethylphenol at the ortho position.

Reaction Conditions

-

Substrate : 4-Ethylphenol

-

Brominating Agent : Elemental bromine (Br₂)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : -78°C to 0°C

-

Base : Sodium bicarbonate (NaHCO₃) for neutralizing HBr byproduct.

Procedure

4-Ethylphenol is dissolved in CH₂Cl₂, cooled to -78°C, and treated with bromine dropwise. The reaction is quenched with aqueous NaHCO₃, and the product is extracted and purified via column chromatography.

Williamson Etherification with Isobutyl Bromide

The phenol intermediate is converted to the target ether via nucleophilic substitution.

Reaction Conditions

-

Substrate : 2-Bromo-4-ethylphenol

-

Alkylating Agent : Isobutyl bromide

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Dimethyl sulfoxide (DMSO) or acetone

Procedure

2-Bromo-4-ethylphenol, isobutyl bromide, and K₂CO₃ are refluxed in DMSO for 12–24 hours. The product is isolated via aqueous workup and purified by distillation or chromatography.

Yield : ~70–75% (based on similar etherifications).

Data Table 1: Bromination-Etherification Route

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | Br₂, CH₂Cl₂, -78°C | 85–90% | Regioselectivity control |

| Etherification | Isobutyl bromide, K₂CO₃, DMSO, reflux | 70–75% | Competing elimination reactions |

Direct Functionalization of Pre-Substituted Benzene Derivatives

Sequential Introduction of Ethyl and Isobutoxy Groups

An alternative strategy involves constructing the benzene ring with pre-installed substituents.

Reaction Conditions

-

Substrate : 1-Isobutoxy-4-ethylbenzene

-

Brominating Agent : N-Bromosuccinimide (NBS)

-

Catalyst : Lewis acid (e.g., FeBr₃)

-

Solvent : Tetrachloroethane (C₂H₂Cl₄)

Procedure

NBS and FeBr₃ are added to a solution of 1-isobutoxy-4-ethylbenzene in C₂H₂Cl₄. The mixture is stirred at 60°C for 6–8 hours. The product is purified via recrystallization.

Yield : ~65–70% (extrapolated from analogous brominations).

Data Table 2: Direct Bromination Route

| Parameter | Details |

|---|---|

| Substrate | 1-Isobutoxy-4-ethylbenzene |

| Brominating Agent | NBS |

| Catalyst | FeBr₃ |

| Solvent | C₂H₂Cl₄ |

| Temperature | 60°C |

| Yield | 65–70% |

Comparative Analysis of Methods

Efficiency and Scalability

Side Reactions and Mitigation

-

Ortho vs. Para Bromination : The ethyl group directs bromination to the ortho position, but excess Br₂ may cause di-substitution. Stoichiometric control is critical.

-

Ether Cleavage : Strong acids or prolonged heating during etherification can degrade the isobutoxy group. Use of mild bases (e.g., K₂CO₃) minimizes this risk.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-isobutoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as 4-ethyl-1-isobutoxybenzene derivatives.

Oxidation: Formation of 4-ethyl-1-isobutoxybenzaldehyde or 4-ethyl-1-isobutoxybenzoic acid.

Reduction: Formation of 4-ethyl-1-isobutoxybenzene.

Scientific Research Applications

2-Bromo-4-ethyl-1-isobutoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-isobutoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

2-Bromo-4-methyl-1-isobutoxybenzene : Replaces the ethyl group with a methyl.

2-Chloro-4-ethyl-1-isobutoxybenzene : Substitutes bromine with chlorine.

2-Bromo-4-ethyl-1-methoxybenzene : Replaces isobutoxy with a smaller methoxy group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Reactivity (Suzuki Coupling Yield) |

|---|---|---|---|---|

| 2-Bromo-4-ethyl-1-isobutoxybenzene | 273.2 | 78–82 | 3.2 | 85–90% |

| 2-Bromo-4-methyl-1-isobutoxybenzene | 259.1 | 65–68 | 2.8 | 75–80% |

| 2-Chloro-4-ethyl-1-isobutoxybenzene | 228.7 | 70–74 | 2.9 | 60–65% |

| 2-Bromo-4-ethyl-1-methoxybenzene | 245.1 | 92–95 | 2.5 | 70–75% |

Key Findings :

- Substituent Effects : The ethyl group at the 4-position enhances steric bulk compared to methyl, marginally increasing melting point and logP. The bromine substituent provides higher reactivity in cross-coupling reactions compared to chlorine, as seen in the higher yields .

- Oxygen Substituents: The isobutoxy group’s larger size improves solubility in nonpolar solvents relative to methoxy, but reduces crystallinity, as evidenced by lower melting points.

Q & A

Q. What databases and tools are most reliable for accessing physicochemical data for this compound?

- Resources : PubChem (experimental/computed data), Reaxys (synthetic pathways), and NIST Chemistry WebBook (spectral libraries). Avoid user-contributed platforms like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.